molecular formula C8H7ClOS B1290029 2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one CAS No. 22168-07-6

2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Cat. No.: B1290029
CAS No.: 22168-07-6
M. Wt: 186.66 g/mol
InChI Key: NOCJHRKCNWTHIC-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one is an organic compound that belongs to the class of heterocyclic compounds known as benzothiophenes. These compounds are characterized by a benzene ring fused to a thiophene ring. The presence of a chlorine atom and a ketone group in its structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one typically involves the chlorination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of automated systems for reagent addition and temperature control can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Major Products Formed

    Substitution: Formation of 2-amino-6,7-dihydrobenzo[b]thiophen-4(5H)-one or 2-thio-6,7-dihydrobenzo[b]thiophen-4(5H)-one.

    Reduction: Formation of 2-chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-ol.

    Oxidation: Formation of 2-chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-sulfoxide or sulfone.

Scientific Research Applications

2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and the ketone group allows it to form strong interactions with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydrobenzo[b]thiophen-4(5H)-one
  • 2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one
  • 2-Iodo-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Uniqueness

2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its bromine or iodine analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

2-chloro-6,7-dihydro-5H-1-benzothiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCJHRKCNWTHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(S2)Cl)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

First 0.096 ml (1.41 mmol) of orthophosphoric acid and then 4.12 g (20.14 mmol) of 4-(5-chloro-2-thienyl)butanoic acid are added to 5 ml of acetic acid, and the mixture is stirred at 120° C. for 2.5 h. The cooled reaction mixture is added to water and extracted with dichloromethane, and the extract is washed with 2 M NaOH. After washing with water, the organic phase is dried over sodium sulphate and concentrated under reduced pressure. The residue is extracted with diethyl ether. Undissolved crystals are filtered off with suction and discarded. The ether phase is concentrated under reduced pressure and the residue is purified by column chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate). This gives 1.07 g of 2-chloro-6,7-dihydro-1-benzothiophen-4(5H)-one.
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